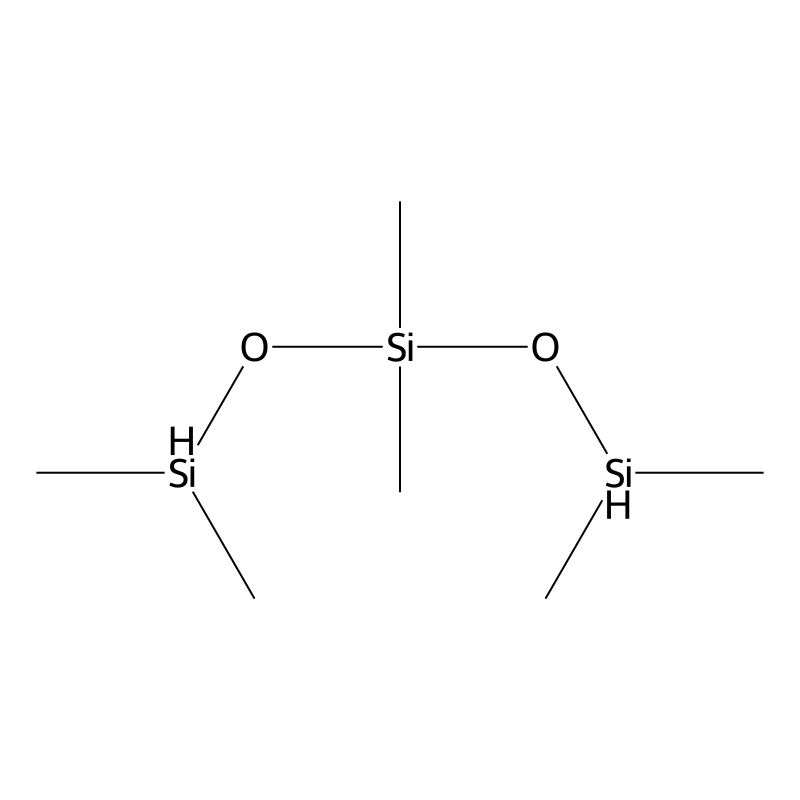Bis(dimethylsilyloxy)-dimethylsilane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Bis(dimethylsilyloxy)-dimethylsilane is an organosilicon compound with the molecular formula CHOSi. This compound appears as a colorless liquid and is notable for its ability to form stable bonds with other silicon-containing compounds. Its unique structure allows it to be a versatile reagent in various
- Oxidation: The compound can be oxidized to produce silanols and siloxanes.
- Reduction: It can undergo reduction to yield various silanes.
- Substitution: The dimethylsilyloxy groups can be replaced by other functional groups through substitution reactions.
Common reagents for these reactions include hydrogen peroxide and lithium aluminum hydride for oxidation and reduction, respectively, while halogens and alkylating agents are used for substitution.
The biological activity of bis(dimethylsilyloxy)-dimethylsilane is primarily related to its role in modifying biomolecules. It has been investigated for enhancing the stability and functionality of proteins and nucleic acids. Additionally, its potential applications in drug delivery systems are being explored, although specific biological effects and mechanisms remain an area of ongoing research.
The synthesis of bis(dimethylsilyloxy)-dimethylsilane typically involves the reaction of chlorodimethylsilane with dimethylsilanediol. This reaction is generally conducted in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid produced. The reaction conditions usually range from 0 to 25 degrees Celsius under an inert atmosphere to prevent unwanted side reactions. In industrial settings, production is scaled up using continuous flow processes that enhance yield and purity through automated monitoring.
Bis(dimethylsilyloxy)-dimethylsilane is utilized in various applications:
- Silicone-Based Materials: It serves as a precursor in the synthesis of silicone-based polymers, adhesives, sealants, and coatings due to its ability to form stable silicon-oxygen bonds.
- Biotechnology: The compound is employed in modifying biomolecules for improved stability and functionality.
- Chemical Synthesis: It acts as a versatile reagent in the development of new organosilicon compounds.
Studies on bis(dimethylsilyloxy)-dimethylsilane have focused on its interactions with other silanes and siloxanes. The stable silicon-oxygen bonds formed during these interactions are crucial for synthesizing complex structures. The compound's ability to react with various molecular targets enhances its utility in advanced material synthesis and biomolecular modifications.
Several compounds share structural similarities with bis(dimethylsilyloxy)-dimethylsilane. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tetrakis(dimethylsiloxy)silane | CHOSi | Known for forming stable siloxane networks; used in coatings. |
| Bis(trimethylsilyl)sulfide | CHSSi | Contains sulfur; used in organic synthesis as a reducing agent. |
| Bis(trimethylsiloxy)methylsilane | CHOSi | Similar reactivity; used in silicone rubber formulations. |
| Bis-aminopropyl dimethicone | CHNSi | Incorporates amine functionalities; used as a conditioning agent in cosmetics. |
Uniqueness: Bis(dimethylsilyloxy)-dimethylsilane stands out due to its specific molecular structure that allows it to form stable bonds with other silicon-containing compounds while maintaining a balance between stability and reactivity. This property makes it particularly valuable in both industrial applications and advanced material synthesis compared to similar compounds.
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 61 of 125 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 64 of 125 companies with hazard statement code(s):;
H226 (23.44%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (73.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (73.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (62.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant
General Manufacturing Information
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).






